molecular formula C13H13N3O2S B1393315 4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 1325306-71-5

4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B1393315
M. Wt: 275.33 g/mol
InChI Key: QJYQLKWFDRROMO-UHFFFAOYSA-N
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Description

“4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide” is a chemical compound with the linear formula C13H13N3O2S . It is a solid substance with a molecular weight of 275.33 . This compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, which is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-aminobenzenesulfonamides with trimethyl orthoacetate to give 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . After bromination of the 3-methyl group, the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides the respective iodide derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H13N3O2S/c1-10-4-6-11(7-5-10)16-9-15-19(17,18)12-3-2-8-14-13(12)16/h2-8,15H,9H2,1H3 .


Chemical Reactions Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which this compound belongs, is known to undergo various chemical reactions. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 275.33 . The InChI code representing its molecular structure is 1S/C13H13N3O2S/c1-10-4-6-11(7-5-10)16-9-15-19(17,18)12-3-2-8-14-13(12)16/h2-8,15H,9H2,1H3 .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Processes : This compound's synthesis involves oxidation of phenyl-pyrido-thiadiazine and subsequent reactions. For example, Neill, Preston, & Wightman (1998) detail the oxidation of 3-phenyl-2H-pyrido[2,3-e]-1,2,4-thiadiazine, leading to 1,1-dioxide and other derivatives (Neill, Preston, & Wightman, 1998).
  • Structural and Pharmacological Analysis : Compounds structurally related to diazoxide and pinacidil, including pyrido-thiadiazine 1,1-dioxides, have been synthesized and tested for their pharmacological properties. For instance, Tullio et al. (1999) conducted a study focusing on the structural and pharmacological aspects of these compounds (Tullio et al., 1999).

Pharmacological Applications

  • Potentiators of AMPA Receptors : Some derivatives of pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide have been identified as potent AMPA receptor potentiators. Francotte et al. (2013) explored thiophenic analogues for cognitive enhancement and found promising compounds in this category (Francotte et al., 2013).
  • Inhibitors of Aldose Reductase : Chen et al. (2011) synthesized pyrido-thiadiazine 1,1-dioxide acetic acid derivatives, demonstrating strong inhibitory activity against aldose reductase, a key enzyme implicated in diabetic complications (Chen et al., 2011).

Potential for Cognitive Enhancement

  • Cognitive Enhancing Properties : Research indicates that certain derivatives of pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide may enhance cognition. For instance, Francotte et al. (2010) discovered that a fluorinated derivative exhibited marked cognitive-enhancing effects in vivo (Francotte et al., 2010).

Miscellaneous Applications

  • Catalytic Applications : Some thiadiazine derivatives have been used as catalysts in organic synthesis. For instance, Khazaei et al. (2015) employed a benzo[e][1,2,4]thiadiazine derivative as a catalyst for synthesizing various pyran and phthalazine derivatives (Khazaei et al., 2015).

Future Directions

Future research could focus on exploring the pharmacological potential of this compound and its derivatives. For instance, a recent study has reported the synthesis of benzothiadiazine-1,1-dioxide scaffolds via transition metal-catalyzed C—H activation/annulation . This strategy provides straightforward access to complex N-heterocycles in a highly efficient and simple manner .

properties

IUPAC Name

4-(4-methylphenyl)-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-10-4-6-11(7-5-10)16-9-15-19(17,18)12-3-2-8-14-13(12)16/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYQLKWFDRROMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CNS(=O)(=O)C3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
4-(4-methylphenyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

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